molecular formula C3H4BrN3O2 B1449825 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol CAS No. 1706431-16-4

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol

Cat. No.: B1449825
CAS No.: 1706431-16-4
M. Wt: 193.99 g/mol
InChI Key: DIUUPQNEWBGOSP-UHFFFAOYSA-N
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Description

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-1,2,4-triazole with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group under appropriate conditions.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 3-bromo-1-formyl-1H-1,2,4-triazol-5-ol, while substitution of the bromine atom can produce various substituted triazole derivatives.

Scientific Research Applications

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, disrupting normal cellular processes. The bromine atom and hydroxymethyl group can participate in hydrogen bonding or other interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1H-1,2,4-triazole: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.

    1-(Hydroxymethyl)-1H-1,2,4-triazole: Lacks the bromine atom, which may influence its chemical properties and applications.

Uniqueness

3-Bromo-1-(hydroxymethyl)-1H-1,2,4-triazol-5-ol is unique due to the presence of both the bromine atom and the hydroxymethyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-2-(hydroxymethyl)-4H-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrN3O2/c4-2-5-3(9)7(1-8)6-2/h8H,1H2,(H,5,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUUPQNEWBGOSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N1C(=O)NC(=N1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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